molecular formula C21H20FNO6S B2892857 Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate CAS No. 922856-02-8

Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate

Cat. No.: B2892857
CAS No.: 922856-02-8
M. Wt: 433.45
InChI Key: BTWPYZUHNSDFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with an ethyl ester group at position 2, a sulfonyl-linked 4-fluorophenyl moiety at position 3 via a butanamido spacer. This structure combines aromatic, sulfonamide, and ester functionalities, making it relevant for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including sulfonylation, amidation, and esterification, with characterization via NMR, MS, and chromatographic techniques .

Properties

IUPAC Name

ethyl 3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO6S/c1-2-28-21(25)20-19(16-6-3-4-7-17(16)29-20)23-18(24)8-5-13-30(26,27)15-11-9-14(22)10-12-15/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWPYZUHNSDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20FNO4SC_{18}H_{20}FNO_4S and its structure features a benzofuran core with a sulfonamide moiety and an ethyl ester group. The presence of the fluorophenyl group is significant for its biological activity, potentially enhancing binding affinity to biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzofuran derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, benzofuran-based compounds have demonstrated promising AChE inhibition, suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : Compounds within this structural class have been evaluated for their antibacterial properties against various strains including E. coli and B. subtilis. Preliminary studies suggest that modifications in the benzofuran structure can lead to enhanced antimicrobial efficacy .

Biological Activity Data

Activity Type Target IC50/Activity Reference
AChE InhibitionAcetylcholinesteraseIC50 values < 10 µM
AntibacterialE. coli, B. subtilisMIC values around 1.25 µg/mL for some derivatives
CytotoxicityVarious cancer cell linesVaries by derivative

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related benzofuran compounds in a mouse model of Alzheimer's disease. The results showed significant improvements in memory and cognitive function, attributed to the inhibition of AChE and modulation of neuroinflammatory pathways .
  • Antidiabetic Properties : Another investigation focused on the metabolic effects of similar compounds in diabetic models. The results indicated that these compounds improved insulin sensitivity and reduced blood glucose levels, likely through the modulation of insulin signaling pathways .
  • Antimicrobial Efficacy : In comparative studies against standard antibiotics, certain derivatives exhibited comparable or superior activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Fluorophenyl Groups

Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) share the 4-fluorophenyl-sulfonamide motif but differ in their core structures (piperazine vs. benzofuran) and substituents. Key comparisons include:

Property Target Compound Compound 6i Compound 6l
Molecular Weight ~500 g/mol (estimated) 584.62 g/mol 617.67 g/mol
Melting Point Not reported 182–184°C 170–172°C
Synthetic Yield Not reported 65% 72%
Key Functional Groups Benzofuran, ester, sulfonamide Piperazine, bis(4-fluorophenyl) Piperazine, sulfamoyl-amino

Benzofuran-Based Analogues

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308297-46-3) shares the ethyl benzofuran carboxylate backbone but differs in substituents (bromo, oxoethoxy vs. sulfonyl-butanamido). Key physicochemical comparisons:

Property Target Compound CAS 308297-46-3
Molecular Formula C₂₂H₂₁FN₂O₆S (estimated) C₂₅H₁₈BrFO₅
Molecular Weight ~500 g/mol 497.3 g/mol
XLogP3 ~4.5 (estimated) 6.4
Hydrogen Bond Acceptors 6 6
Rotatable Bonds 8 8

The higher XLogP3 of CAS 308297-46-3 suggests greater lipophilicity due to the bromo and phenyl groups, whereas the target compound’s sulfonamide group may improve aqueous solubility .

Stability and Reactivity

Ethyl benzofuran-2-carboxylate derivatives, such as those in , exhibit susceptibility to hydrolysis in DMF, forming isomers with a combined yield of ~9% .

Crystallographic Comparisons

Compounds 4 and 5 from , featuring thiazole and fluorophenyl groups, crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. Their near-planar conformations (except one fluorophenyl group) contrast with the target compound’s likely flexible butanamido linker, which may reduce crystallinity but enhance conformational adaptability for binding interactions .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to functionalize the benzofuran core.
  • Sulfonylation using 4-fluorophenylsulfonyl chloride under reflux in aprotic solvents (e.g., xylene) .
  • Amidation of the butanamido group via coupling reagents like DCC/DMAP in dry dichloromethane .
    Optimization strategies include:
  • Temperature control (60–120°C) to balance reaction rate and byproduct formation.
  • Solvent selection (e.g., acetic acid for sulfonylation) to improve yield .
  • Catalysts (e.g., p-toluenesulfonic acid) for regioselective functionalization .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and assess stereochemistry .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • HPLC with UV detection to quantify purity (>95% threshold for pharmacological studies) .
  • FT-IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. How do the compound’s functional groups influence its physicochemical properties?

  • The 4-fluorophenylsulfonyl group enhances electrophilicity and stability against metabolic degradation .
  • The ethyl ester improves solubility in organic solvents, facilitating synthetic modifications .
  • The benzofuran core contributes to π-π stacking interactions, relevant for binding biological targets .

Advanced Research Questions

Q. How can molecular docking and enzyme inhibition assays elucidate its mechanism of action?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Docking scores correlate with experimental IC₅₀ values .
  • Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify target modulation. For example, COX-2 inhibition is measured via prostaglandin E₂ reduction in cell lysates .
  • Mutagenesis studies validate binding sites by testing activity against mutant proteins .

Q. How should researchers address contradictions in reported biological activities across similar benzofuran derivatives?

  • Meta-analysis of SAR data : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on activity .
  • Control experiments : Replicate studies under standardized conditions (pH, solvent, cell lines) to isolate structural influences .
  • Computational modeling : Use QSAR models to distinguish electronic (e.g., Hammett σ values) from steric effects .

Q. What computational methods are effective for predicting off-target interactions or toxicity?

  • Pharmacophore mapping identifies shared features with known toxicophores (e.g., reactive sulfonamide metabolites) .
  • ADMET prediction tools (e.g., SwissADME) assess permeability, cytochrome P450 interactions, and hepatotoxicity .
  • Molecular dynamics simulations (e.g., GROMACS) model binding stability to avoid promiscuous target engagement .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent scanning : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate potency .
  • Scaffold hopping : Compare benzofuran derivatives with benzothiophene or indole analogs to identify core-specific activity .
  • Prodrug strategies : Modify the ethyl ester to a carboxylate salt for improved aqueous solubility in vivo .

Q. What comparative analyses are warranted between this compound and its structural analogs?

  • Biological activity : Compare IC₅₀ values against analogs like Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate to assess fluorine’s role .
  • Synthetic accessibility : Evaluate cost and yield differences between sulfonylation routes (e.g., 4-fluorophenyl vs. 4-methylpiperidinyl sulfonyl groups) .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) measures melting points to correlate crystallinity with shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.